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  • Product: Ethyl 7-chloro-3-oxoheptanoate
  • CAS: 99054-01-0

Core Science & Biosynthesis

Foundational

Ethyl 7-chloro-3-oxoheptanoate CAS 99054-01-0 properties

CAS: 99054-01-0 Synonyms: Ethyl 7-chloro-3-ketoheptanoate; 7-Chloro-3-oxopentanecarboxylic acid ethyl ester Molecular Formula: C9H15ClO3[1] Executive Summary Ethyl 7-chloro-3-oxoheptanoate is a specialized -keto ester bu...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 99054-01-0 Synonyms: Ethyl 7-chloro-3-ketoheptanoate; 7-Chloro-3-oxopentanecarboxylic acid ethyl ester Molecular Formula: C9H15ClO3[1]

Executive Summary

Ethyl 7-chloro-3-oxoheptanoate is a specialized


-keto ester building block used primarily in the synthesis of fused bicyclic heterocycles and chiral pharmaceutical intermediates.[1] Unlike its structural isomer ethyl 7-chloro-2-oxoheptanoate (CAS 78834-75-0) —which is the well-known precursor for the renal dehydropeptidase inhibitor Cilastatin—the 3-oxo variant serves as a critical scaffold for pyrazolo[1,5-a]pyridine  derivatives.[1] These fused systems are increasingly relevant in the development of kinase inhibitors, CNS-active agents, and phosphodiesterase (PDE) inhibitors.

This guide details the physicochemical properties, validated synthesis protocols, and downstream applications of CAS 99054-01-0, with a specific focus on distinguishing it from the 2-oxo isomer to prevent costly experimental errors.

Chemical Identity & Physicochemical Properties[1][2][3][4]
PropertyData
CAS Number 99054-01-0
IUPAC Name Ethyl 7-chloro-3-oxoheptanoate
Molecular Weight 206.67 g/mol
Appearance Colorless to pale yellow liquid
Density ~1.09 g/cm³ (Predicted)
Boiling Point 135–140 °C at 0.5 mmHg (Predicted)
Solubility Soluble in DCM, EtOAc, THF; sparingly soluble in water
Functional Groups

-Keto ester, Primary Alkyl Chloride
Stability Stable under inert atmosphere (Ar/N2); store at 2–8 °C
Synthetic Utility & Mechanisms[1][3][5]

The utility of ethyl 7-chloro-3-oxoheptanoate stems from its dual electrophilic nature.[1] It possesses a


-keto ester moiety  (susceptible to nucleophilic attack and decarboxylation) and a terminal alkyl chloride  (susceptible to intramolecular substitution).
3.1 Primary Application: Synthesis of Fused Pyrazoles

The most distinct application of this molecule is the "one-pot" synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol derivatives.[1]

  • Mechanism: Reaction with hydrazine hydrate initiates a cascade sequence:

    • Condensation: Hydrazine attacks the C3-ketone to form a hydrazone.[1]

    • Cyclization 1: The hydrazone nitrogen attacks the ester carbonyl, forming a pyrazolone ring (5-membered).

    • Cyclization 2: The pyrazolone nitrogen (acting as a nucleophile) attacks the terminal C7-chloride, closing the second ring (6-membered) to form the fused bicyclic system.

3.2 Asymmetric Reduction

The C3-ketone can be stereoselectively reduced using Ketoreductases (KREDs) or Noyori asymmetric hydrogenation (Ru-BINAP) to yield ethyl (S)-7-chloro-3-hydroxyheptanoate .[1] These chiral


-hydroxy esters are valuable intermediates for lipophilic side chains in statin-type drugs.[1]
Experimental Protocols
Protocol A: Synthesis of Ethyl 7-chloro-3-oxoheptanoate (Dianion Route)

Rationale: This method uses the high reactivity of the dianion of ethyl acetoacetate to extend the carbon chain by three units using a dihaloalkane.[1]

Reagents:

  • Ethyl acetoacetate (1.0 eq)[2]

  • Sodium hydride (NaH, 60% dispersion, 2.2 eq)

  • n-Butyllithium (n-BuLi, 1.0 eq)[1]

  • 1-Bromo-3-chloropropane (1.0 eq)[1]

  • THF (anhydrous)

Procedure:

  • Dianion Formation: To a suspension of NaH in anhydrous THF at 0°C, add ethyl acetoacetate dropwise. Stir for 30 min to form the mono-anion. Cool to -78°C and add n-BuLi dropwise to generate the

    
    -dianion (orange/red solution).[1]
    
  • Alkylation: Add 1-bromo-3-chloropropane slowly at -78°C. The dianion preferentially attacks the more reactive bromide terminus.[1]

  • Quench: Allow the reaction to warm to 0°C over 2 hours. Quench with dilute HCl.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO4, and concentrate.

  • Purification: Distill under high vacuum to obtain the product as a clear oil.

Protocol B: Synthesis of Pyrazolo[1,5-a]pyridine Scaffold

Rationale: Demonstrates the "double cyclization" utility.

Reagents:

  • Ethyl 7-chloro-3-oxoheptanoate (1.0 eq)[1][3]

  • Hydrazine hydrate (1.1 eq)

  • Ethanol (Absolute)

  • Base (K2CO3 or Et3N, 2.0 eq)

Procedure:

  • Dissolve the keto ester in ethanol.

  • Add hydrazine hydrate dropwise at room temperature.

  • Heat to reflux for 3–5 hours. The intermediate pyrazolone forms first.

  • Add base (K2CO3) and continue refluxing for 12 hours to drive the intramolecular alkylation (displacing the chloride).

  • Cool and filter the precipitate. Recrystallize from EtOH/Water to yield 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol .[1]

Visualizing the Chemistry
Figure 1: Synthesis Workflow (Dianion Alkylation)

This diagram illustrates the regioselective alkylation of ethyl acetoacetate to produce the target molecule.

Synthesis Start Ethyl Acetoacetate Step1 Dianion Generation (NaH / n-BuLi, -78°C) Start->Step1 Inter Gamma-Dianion (Reactive Intermediate) Step1->Inter Deprotonation Step2 Alkylation (+ 1-Bromo-3-chloropropane) Inter->Step2 Gamma-Attack Product Ethyl 7-chloro-3-oxoheptanoate (CAS 99054-01-0) Step2->Product Workup

Caption: Regioselective synthesis via gamma-alkylation of ethyl acetoacetate dianion.

Figure 2: Application in Heterocyclic Synthesis

This diagram details the "double cyclization" mechanism to form the fused bicyclic system.

Application Input Ethyl 7-chloro-3-oxoheptanoate + Hydrazine Step1 Hydrazone Formation (Condensation at C3) Input->Step1 Step2 Lactamization (Ring 1: Pyrazolone) Step1->Step2 - EtOH Step3 Intramolecular Alkylation (Ring 2: Pyridine fusion) Step2->Step3 Base / Heat Final 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol (Bicyclic Scaffold) Step3->Final - HCl

Caption: Cascade cyclization mechanism yielding the pyrazolo[1,5-a]pyridine core.

Analytical Characterization (Expected Data)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.28 (t, 3H, -OCH2CH3 )[1]
      
    • 
       1.75–1.85 (m, 4H, -CH2-CH2 -CH2 -CH2-)[1]
      
    • 
       2.60 (t, 2H, -CH2 -C(=O)-)[1]
      
    • 
       3.42 (s, 2H, -C(=O)-CH2 -C(=O)-) [Characteristic singlet of 
      
      
      
      -keto ester][1]
    • 
       3.55 (t, 2H, -CH2 -Cl)[1]
      
    • 
       4.20 (q, 2H, -OCH2 CH3)[1]
      
  • Mass Spectrometry (ESI):

    • [M+H]+ calc: 207.07; found: 207.1.

    • Isotope pattern: 3:1 ratio for M / M+2 due to Chlorine.[1]

Safety & Handling
  • GHS Classification: Warning.[1]

    • H302: Harmful if swallowed.[1][3]

    • H315: Causes skin irritation.[1][3]

    • H319: Causes serious eye irritation.[1][3]

  • Storage: Store under nitrogen at 2–8°C. The

    
    -keto ester moiety is sensitive to hydrolysis and decarboxylation if exposed to moisture and heat.[1]
    
  • Incompatibility: Strong oxidizing agents, strong bases (induces polymerization or decomposition).

References
  • PubChem. (n.d.). Ethyl 7-chloro-3-oxoheptanoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Google Patents. (2014). Preparation method of ethyl 7-chloro-2-oxoheptanoate (Distinction Reference). Patent CN103709035A.[1] Retrieved from

  • Google Patents. (2014). Synthesis of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol intermediates.[1][4] Patent US20140371256A1.[1] Retrieved from

  • Huckin, S. N., & Weiler, L. (1974). Alkylation of dianions of β-keto esters.[1] Journal of the American Chemical Society, 96(4), 1082-1087. (Foundational method for C7-chain synthesis).[1][5]

Sources

Exploratory

Literature reviews on 7-chloro-3-oxoheptanoate derivatives

Executive Summary This technical guide provides a comprehensive analysis of Ethyl 7-chloro-3-oxoheptanoate (CAS 99054-01-0), a specialized -keto ester scaffold used in the synthesis of complex heterocycles and chiral pha...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of Ethyl 7-chloro-3-oxoheptanoate (CAS 99054-01-0), a specialized


-keto ester scaffold used in the synthesis of complex heterocycles and chiral pharmaceutical intermediates.[1]

Critical Distinction: Researchers must distinguish this compound from its isomers and homologs:

  • Ethyl 7-chloro-2-oxoheptanoate: The key intermediate for Cilastatin .[1]

  • Ethyl 4-chloro-3-oxobutanoate: The standard C4 building block for Statins (e.g., Atorvastatin, Rosuvastatin).[1]

While less ubiquitous than the "Statin C4" unit, the 7-chloro-3-oxoheptanoate scaffold offers a unique 7-carbon backbone with dual electrophilic sites (C3-ketone and C7-alkyl chloride), enabling rapid access to functionalized pyranopyrimidines , butenolides , and dihydrobenzopyrans .[1]

Part 1: Core Synthesis (The Dianion Methodology)

The most authoritative route to ethyl 7-chloro-3-oxoheptanoate involves the


-alkylation of ethyl acetoacetate.[1] This relies on the generation of a dianion , a technique pioneered by Weiler, which allows electrophilic attack at the terminal methyl group rather than the more acidic methylene group.[1]
Mechanism of Action
  • First Deprotonation: Sodium hydride (NaH) removes the most acidic proton from the active methylene (C2), forming a monoanion.

  • Second Deprotonation:

    
    -Butyllithium (
    
    
    
    -BuLi) removes a proton from the terminal methyl (C4), creating a reactive dianion.
  • Regioselective Alkylation: The terminal carbon (C4) is more nucleophilic and attacks the alkyl halide (1-bromo-3-chloropropane).

Visualization: Dianion Alkylation Pathway

DianionSynthesis Acetoacetate Ethyl Acetoacetate (Starting Material) Monoanion Monoanion (Na+ Salt) Acetoacetate->Monoanion Dianion Dianion (Li+/Na+ Salt) Monoanion->Dianion Product Ethyl 7-chloro-3-oxoheptanoate (Target) Dianion->Product NaH 1. NaH (THF, 0°C) NaH->Acetoacetate nBuLi 2. n-BuLi (-78°C) nBuLi->Monoanion Electrophile 3. Cl-(CH2)3-Br Electrophile->Dianion

Figure 1: Regioselective synthesis via dianion chemistry. The C4-terminus is activated to couple with the propyl chloride chain.

Validated Protocol
  • Reagents: Ethyl acetoacetate (1.0 eq), NaH (1.1 eq),

    
    -BuLi (1.1 eq), 1-bromo-3-chloropropane (1.0 eq).[1]
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Suspend NaH in THF at 0°C. Add ethyl acetoacetate dropwise. Stir for 30 min to form the monoanion (clear yellow solution).

    • Cool to -78°C. Add

      
      -BuLi dropwise. The solution will turn orange/red, indicating dianion formation.[1]
      
    • Add 1-bromo-3-chloropropane slowly.

    • Allow to warm to 0°C over 1 hour. The color fades as alkylation occurs.

    • Quench: Acidify with dilute HCl. Extract with EtOAc.[1]

  • Yield Expectation: 65–75% after distillation.[1]

Part 2: Asymmetric Bioreduction (Derivatization)

The most valuable derivative of this scaffold is the chiral alcohol: Ethyl (S)-7-chloro-3-hydroxyheptanoate .[1] This transformation is best achieved using Ketoreductases (KREDs) , which offer superior enantioselectivity (>99% ee) compared to chemical hydrogenation (e.g., Ru-BINAP).

Why Biocatalysis?

Chemical catalysts often struggle with the distal chlorine atom, which can poison metal centers or lead to dehalogenation side reactions.[1] Enzymes operate under mild conditions (pH 7, 30°C) and are unaffected by the alkyl chloride.

Experimental Workflow: KRED Screening
  • Buffer: Phosphate buffer (100 mM, pH 7.0) containing MgSO

    
     (2 mM).
    
  • Cofactor Recycling: Add NADP

    
     (1.0 mM), Glucose (1.5 eq), and Glucose Dehydrogenase (GDH).
    
  • Substrate Loading: 50–100 g/L of Ethyl 7-chloro-3-oxoheptanoate.

  • Enzyme: Screen commercial KRED libraries (e.g., Codexis, Johnson Matthey).[1] Look for "anti-Prelog" enzymes to access the (S)-enantiomer (often required for pharmaceutical intermediates).

Visualization: Enzymatic Cycle

Biocatalysis Substrate Substrate: 7-chloro-3-oxoheptanoate Product Product: (S)-7-chloro-3-hydroxyheptanoate Substrate->Product Reduction NADP NADP+ NADPH NADPH NADP->NADPH Regeneration NADPH->NADP H-Transfer Glu Glucose GluLc Gluconolactone Glu->GluLc Oxidation KRED KRED (Ketoreductase) GDH GDH (Cofactor Recycle)

Figure 2: Coupled enzymatic cycle. GDH regenerates the expensive NADPH cofactor using glucose, driving the KRED reduction to completion.[1]

Part 3: Downstream Applications & Heterocycle Synthesis

The 7-chloro-3-oxoheptanoate scaffold is a "dual-warhead" intermediate.[1] It possesses a


-keto ester for condensation and a terminal alkyl chloride for intramolecular cyclization.[1]

1. Pyranopyrimidines (Anticancer/Anti-inflammatory)

  • Reaction: Condensation with thiobarbituric acid.[2]

  • Mechanism: Knoevenagel condensation followed by intramolecular O-alkylation or C-alkylation.[1]

  • Significance: This scaffold is used to synthesize ligands for Free Fatty Acid Receptors (FFA3/GPR41), as detailed in recent medicinal chemistry literature [1].

2. Butenolides (Natural Product Synthesis)

  • Reaction: Cyclization with oxalyl chloride or specific dianion strategies.[1][3][4]

  • Challenge: Direct cyclization of the 7-chloro analog can be difficult due to steric bulk, often requiring protection of the ketone as a silyl enol ether before cyclization [2].[1]

3. Analytical Data (For Verification)

  • 
    H NMR (CDCl
    
    
    
    ):
    
    
    4.19 (q, 2H, O-CH
    
    
    -CH
    
    
    ), 3.53 (t, 2H, -CH
    
    
    -Cl), 3.42 (s, 2H, CO-CH
    
    
    -CO), 2.61 (t, 2H, CO-CH
    
    
    -CH
    
    
    ), 1.7–1.8 (m, 4H, alkyl chain).[1]
  • Mass Spectrometry: M+ peak at 206/208 (3:1 ratio due to Cl isotope).

References

  • V. V. Tkach et al. , "The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41...", Int. J. Mol.[1] Sci., 2021.[1]

  • V. T. H. Nguyen et al. , "Synthesis of 4-Alkyl- and 4-(ω-Chloroalkyl)-3-hydroxy-5-alkylidenebutenolides...", Synthesis, 2006.[1]

  • Huckin, S. N.[1][2] & Weiler, L. , "Alkylation of Dianions of

    
    -Keto Esters", J. Am. Chem. Soc., 1974.[1] (Foundational Method).[5]
    
  • Kataoka, M. et al. , "Asymmetric reduction of ethyl 4-chloro-3-oxobutanoate...", Appl.[1] Microbiol. Biotechnol., 1997.[1] (Biocatalysis Analog).[6][7][8]

Sources

Foundational

A_Technical_Guide_to_the_Isomeric_Distinctions_Between_Ethyl_7-chloro-3-oxoheptanoate_and_Ethyl_7-chloro-2-oxoheptanoate

Executive Summary In the landscape of pharmaceutical synthesis and drug development, the precise architecture of molecular intermediates is paramount. Subtle shifts in functional group placement can dramatically alter a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical synthesis and drug development, the precise architecture of molecular intermediates is paramount. Subtle shifts in functional group placement can dramatically alter a compound's physicochemical properties, reactivity, and utility. This guide provides an in-depth technical analysis of two such isomeric compounds: ethyl 7-chloro-3-oxoheptanoate and ethyl 7-chloro-2-oxoheptanoate. While sharing the same molecular formula, the positional difference of their ketone group—at the β- versus the α-position relative to the ester—creates two fundamentally distinct chemical entities. We will explore their structural differences, divergent synthetic pathways, unique reactivity profiles, and critically, their disparate applications, with a particular focus on the established role of the 2-oxo isomer as a key intermediate in the synthesis of Cilastatin.

Structural and Physicochemical Differentiation

At their core, the two molecules are structural isomers with the molecular formula C₉H₁₅ClO₃. The fundamental distinction lies in the location of the carbonyl (oxo) group along the heptanoate backbone.

  • Ethyl 7-chloro-2-oxoheptanoate is classified as an α-keto ester . The ketone and ester carbonyl groups are adjacent, creating a 1,2-dicarbonyl system.

  • Ethyl 7-chloro-3-oxoheptanoate is a β-keto ester . The ketone is separated from the ester carbonyl by a methylene group (an α-carbon), forming a 1,3-dicarbonyl system.

This seemingly minor structural variance has profound implications for their electronic properties and chemical behavior.

Caption: Structural comparison of the α- and β-keto ester isomers.
Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of the two isomers. Data for the 3-oxo isomer is less prevalent in public databases, reflecting its less common commercial application compared to the 2-oxo isomer.

PropertyEthyl 7-chloro-2-oxoheptanoate (α-Keto Ester)Ethyl 7-chloro-3-oxoheptanoate (β-Keto Ester)Justification for Differences
CAS Number 78834-75-0136533-31-0Unique registry numbers for distinct compounds.
Molecular Formula C₉H₁₅ClO₃[1]C₉H₁₅ClO₃Isomers share the same molecular formula.
Molecular Weight 206.67 g/mol 206.67 g/mol Isomers share the same molecular weight.
Appearance Colorless to light yellow liquid[2]Predicted to be a liquid or solid.Similar long-chain esters are typically liquids or low-melting solids.
Boiling Point 281.2 ± 23.0 °C (Predicted)[2]No data available, predicted to be similar.Boiling points of structural isomers are often close.
Density ~1.11 g/cm³No data available, predicted to be similar.Density is not expected to differ significantly.
Key Feature 1,2-dicarbonyl system[3]1,3-dicarbonyl system with acidic α-protons.[4]This is the defining structural and reactive difference.

Spectroscopic Differentiation

For the researcher, unambiguous identification is critical. NMR and IR spectroscopy provide clear fingerprints to distinguish between the α- and β-keto isomers.

¹H NMR Spectroscopy
  • Ethyl 7-chloro-2-oxoheptanoate (α-Keto): This molecule lacks a proton on the carbon between the two carbonyls. The most downfield non-ester proton signals would be the methylene group at C3, adjacent to the ketone, appearing around 2.8-3.0 ppm.

  • Ethyl 7-chloro-3-oxoheptanoate (β-Keto): This isomer exhibits a unique and highly diagnostic signal for the C2 methylene protons, which are positioned between two electron-withdrawing carbonyl groups. This signal would typically appear as a sharp singlet around 3.4-3.6 ppm. Furthermore, due to keto-enol tautomerism, a vinylic proton signal (=CH-) may be observed for the enol form around 5.0-5.5 ppm, along with a broad enolic hydroxyl (-OH) proton further downfield (>12 ppm).[5]

IR Spectroscopy

The key distinction lies in the carbonyl (C=O) stretching frequencies.

  • Ethyl 7-chloro-2-oxoheptanoate (α-Keto): Will show two distinct C=O stretching bands. The ester carbonyl typically absorbs around 1740-1750 cm⁻¹, while the adjacent ketone carbonyl absorbs at a slightly lower frequency, around 1720-1730 cm⁻¹.[6]

  • Ethyl 7-chloro-3-oxoheptanoate (β-Keto): The spectrum is more complex due to the keto-enol equilibrium.[5]

    • Keto form: Shows a ketone C=O stretch around 1715 cm⁻¹ and an ester C=O stretch around 1745 cm⁻¹.

    • Enol form: The ester carbonyl, now conjugated with a C=C double bond, shifts to a lower frequency (1650-1660 cm⁻¹). A broad O-H stretch from the enolic hydroxyl will also be present from ~2500-3200 cm⁻¹.

Synthesis and Reactivity: A Tale of Two Carbonyls

The synthetic routes and subsequent chemical reactivity of these isomers are dictated entirely by the ketone's position.

Ethyl 7-chloro-2-oxoheptanoate (α-Keto Ester): Synthesis and Reactivity

Synthesis: The industrial synthesis of this α-keto ester is well-documented, primarily because of its role as a pharmaceutical intermediate.[7][8] The most common and efficient method is a Grignard reaction .[2]

G reactant1 1-Bromo-5-chloropentane step1 Grignard Formation reactant1->step1 reactant2 Magnesium (Mg) reactant2->step1 reactant3 Diethyl Oxalate step2 Nucleophilic Acyl Substitution reactant3->step2 intermediate 5-Chloropentylmagnesium bromide (Grignard Reagent) intermediate->step2 product Ethyl 7-chloro-2-oxoheptanoate step1->intermediate step3 Acidic Workup step2->step3 step3->product

Caption: Synthesis workflow for Ethyl 7-chloro-2-oxoheptanoate.

This process involves the formation of a Grignard reagent from 1-bromo-5-chloropentane, which then acts as a nucleophile, attacking one of the electrophilic ester carbonyls of diethyl oxalate. A subsequent acidic workup yields the final α-keto ester product.

Reactivity: The reactivity of α-keto esters is dominated by the two adjacent carbonyl groups.[3] They are excellent electrophiles and can undergo nucleophilic addition at either the ketone or the ester carbonyl. They do not possess the acidic α-protons characteristic of β-keto esters, so they do not readily form enolates at the C3 position.

Ethyl 7-chloro-3-oxoheptanoate (β-Keto Ester): Synthesis and Reactivity

Synthesis: The synthesis of β-keto esters is classically achieved via a Claisen Condensation or related acylation reactions.[9][10] A plausible and efficient route to ethyl 7-chloro-3-oxoheptanoate would involve the acylation of the enolate of an appropriate ester.

G reactant1 Ethyl 5-chloropentanoate step1 Enolate Formation reactant1->step1 reactant2 Strong Base (e.g., LDA, NaH) reactant2->step1 reactant3 Acetyl Chloride step2 Nucleophilic Acyl Substitution reactant3->step2 intermediate Ester Enolate intermediate->step2 product Ethyl 7-chloro-3-oxoheptanoate step1->intermediate step3 Workup step2->step3 step3->product

Caption: Plausible synthesis workflow for Ethyl 7-chloro-3-oxoheptanoate.

In this pathway, a strong base deprotonates the α-carbon of ethyl 5-chloropentanoate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl of an acylating agent like acetyl chloride to form the β-keto ester.

Reactivity: The reactivity of β-keto esters is one of the cornerstones of organic synthesis and is defined by two key features:

  • Keto-Enol Tautomerism: The molecule exists as an equilibrium mixture of the keto and enol forms. The enol is stabilized by intramolecular hydrogen bonding and conjugation.

  • Acidity of α-Protons: The protons on the C2 carbon are significantly acidic (pKa ≈ 11 in DMSO) because the resulting negative charge of the enolate is delocalized over both carbonyl groups.[11] This allows for easy deprotonation to form a potent carbon nucleophile.

This nucleophilic character is the basis for the acetoacetic ester synthesis , where the α-carbon can be readily alkylated.[4] Subsequent hydrolysis and decarboxylation can then be used to generate substituted ketones.

G keto Keto Tautomer enol Enol Tautomer (H-Bond Stabilized) keto->enol Equilibrium enolate Enolate Anion (Resonance Stabilized) keto->enolate -H+ (pKa ~11) acid H+ enolate->acid base Base base->keto acid->enolate +H+

Sources

Protocols & Analytical Methods

Method

Application Note: Cyclization Architectures of Ethyl 7-chloro-3-oxoheptanoate

This Application Note and Protocol Guide details the cyclization chemistry of ethyl 7-chloro-3-oxoheptanoate , a specialized -keto ester building block used to access fused bicyclic nitrogen heterocycles—specifically the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the cyclization chemistry of ethyl 7-chloro-3-oxoheptanoate , a specialized


-keto ester building block used to access fused bicyclic nitrogen heterocycles—specifically the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine  scaffold.[1][2]

Executive Summary

Ethyl 7-chloro-3-oxoheptanoate (CAS 99054-01-0) is a bifunctional electrophile containing a


-keto ester moiety and a distal alkyl chloride.[1][2] Its reaction with hydrazines represents a divergent synthetic node:
  • Pathway A (Hydrazine Hydrate): Triggers a cascade double-cyclization to form the fused bicyclic system 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol .[1][2] This scaffold is pharmacologically significant, serving as a core for kinase inhibitors and anti-inflammatory agents.[2]

  • Pathway B (Substituted Hydrazines): Yields N-substituted 3-(4-chlorobutyl)pyrazol-5-ones .[1][2] Here, the N1-substituent blocks the second cyclization, preserving the chloroalkyl side chain for subsequent derivatization (e.g., nucleophilic substitution or cross-coupling).[1][2]

Mechanistic Insight & Reaction Logic

The transformation is governed by the differential electrophilicity of the ester/ketone versus the alkyl chloride, and the nucleophilicity of the hydrazine species.[2]

The Cascade Mechanism (Pathway A)[1][2]
  • Initial Condensation: The hydrazine terminal nitrogen attacks the C3-ketone, forming a hydrazone intermediate.[2]

  • First Cyclization (Pyrazolone Formation): The second nitrogen attacks the ester carbonyl, expelling ethanol to form the 5-membered pyrazole ring.[2]

  • Tautomerization: The resulting pyrazolone exists in equilibrium between the CH-form, OH-form (enol), and NH-form.[1][2]

  • Second Cyclization (Ring Fusion): Under thermal or basic conditions, the pyrazole N1 (now a nucleophile) attacks the terminal C7-chloride.[2] This intramolecular

    
     reaction closes the 6-membered ring, fusing it to the pyrazole to create the [1,5-a]pyridine core.[1][2]
    
Critical Control Points[2]
  • Temperature: The second cyclization (N-alkylation) has a higher activation energy than the initial pyrazole formation.[2] High temperatures (

    
    C) or microwave irradiation are often required to drive the reaction to completion in one pot.[2]
    
  • Base: While hydrazine itself can act as a base, adding an auxiliary base (e.g.,

    
     or 
    
    
    
    ) can accelerate the chloride displacement step.[1][2]

Experimental Protocols

Protocol A: One-Pot Synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-ol

Target: Fused Bicyclic System Scale: 4.35 mmol (approx. 900 mg starting material)[1][2][3]

Materials
  • Ethyl 7-chloro-3-oxoheptanoate (900 mg, 4.35 mmol)[1][2][3]

  • Hydrazine hydrate (80% or 64% solution, 0.5 mL, ~10 mmol)[1]

  • Ethanol (Absolute, 5.0 mL)

  • Dichloromethane (DCM) and Methanol (for purification)[1][2]

Workflow
  • Preparation: In a microwave-safe vial (10 mL), dissolve ethyl 7-chloro-3-oxoheptanoate (900 mg) in ethanol (5.0 mL).

  • Addition: Add hydrazine hydrate (0.5 mL) dropwise. Caution: Exothermic reaction.[1][2]

  • Cyclization: Seal the vial and subject to microwave irradiation at 120°C for 2 hours .

    • Alternative (Thermal): Reflux in ethanol for 12–16 hours. Monitor by TLC for the disappearance of the intermediate pyrazolone.[2]

  • Workup: Cool the mixture to room temperature. Concentrate the solvent under reduced pressure to yield a viscous yellow oil.[2]

  • Purification: Purify the residue via silica gel flash chromatography.

    • Eluent: DCM : Methanol (10:1 gradient).[2][3]

    • Product: The title compound is typically isolated as a yellow oil or low-melting solid.[2]

Validation Data (Typical)
  • Yield: 65–75%[1][2]

  • 1H NMR (400 MHz, CDCl3):

    
     4.03 (s, 3H, likely OH/NH or overlap), 4.02 (t, 2H, 
    
    
    
    ), 3.06 (t, 2H,
    
    
    ), 2.05 (m, 2H), 1.95 (m, 2H).[1] Note: Shifts may vary based on concentration and tautomeric state.[1][2]
Protocol B: Synthesis of N-Aryl-3-(4-chlorobutyl)pyrazol-5-ones

Target: Functionalized Monocycle Reagent: Phenylhydrazine (or substituted analogs)[1][2]

Workflow
  • Condensation: Dissolve ethyl 7-chloro-3-oxoheptanoate (1.0 equiv) and phenylhydrazine (1.05 equiv) in Glacial Acetic Acid (0.5 M concentration).

  • Reaction: Heat at 60°C for 3 hours. Note: Milder heat avoids decomposition of the alkyl chloride.[2]

  • Workup: Pour the reaction mixture into ice-water. The pyrazolone product typically precipitates.[2]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[2]

  • Result: 1-Phenyl-3-(4-chlorobutyl)-1H-pyrazol-5(4H)-one.[1][2] The chloro-group remains intact for downstream chemistry.[2]

Visualization of Reaction Pathways[2]

ReactionPathways SM Ethyl 7-chloro-3-oxoheptanoate (Bifunctional Electrophile) Intermed Intermediate: 3-(4-chlorobutyl)-pyrazol-5-one SM->Intermed Condensation (-EtOH, -H2O) ProdB Product B (Monocycle): 1-Substituted-3-(4-chlorobutyl) pyrazol-5-one SM->ProdB Pathway B: R-NH-NH2 N1 Blocked by 'R' No 2nd Cyclization Hydrazine Hydrazine Hydrate (NH2-NH2) SubHydrazine Substituted Hydrazine (R-NH-NH2) ProdA Product A (Fused): 4,5,6,7-tetrahydropyrazolo [1,5-a]pyridin-2-ol Intermed->ProdA Pathway A: Intramolecular Alkylation (N1 attacks Cl) Requires: 120°C / MW

Caption: Divergent synthesis pathways controlled by hydrazine substitution. Pathway A yields the fused bicycle; Pathway B yields the functionalized monocycle.[2]

Optimization & Troubleshooting Table

ParameterRecommendationRationale
Solvent Ethanol (Abs.)[1][2]Promotes nucleophilic attack; protic nature stabilizes the transition state of the pyrazolone formation.[2]
Temperature 120°C (Microwave)Critical for Pathway A .[2][3] Lower temperatures (reflux ~78°C) may stall at the intermediate pyrazolone stage, requiring a separate base treatment to close the second ring.[2]
Stoichiometry 2.0 - 2.5 eq.[1][2] HydrazineExcess hydrazine acts as an acid scavenger (HCl byproduct from cyclization) and ensures complete consumption of the ester.[2]
Monitoring TLC (DCM/MeOH)The starting ester is non-polar.[2] The intermediate pyrazolone is polar/streaking.[2] The final fused product is moderately polar but distinct from the intermediate.[2]
Handling Inert AtmosphereWhile not strictly air-sensitive, the alkyl chloride moiety can hydrolyze if exposed to moisture at high temperatures for prolonged periods.[2]

References

  • Google Patents. Substituted pyrazolo [1,5-a] pyridine compounds and their methods of use.[2] US20080070912A1.[2] Accessed February 4, 2026.[2] Link

  • Google Patents. Preparation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-ol.[1][2][3] (Snippet 1.6 reference). Accessed February 4, 2026.[2] Link[1][2]

  • National Institutes of Health (NIH). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors.[1][2] PMC7217826.[2] Accessed February 4, 2026.[2] Link

  • PubChem. Ethyl 7-chloro-3-oxoheptanoate Compound Summary. Accessed February 4, 2026.[2] Link[1][2]

Sources

Application

Functionalization of ethyl 7-chloro-3-oxoheptanoate at the alpha position

This Application Note provides a comprehensive technical guide to the -functionalization of ethyl 7-chloro-3-oxoheptanoate , a versatile bifunctional building block. The guide focuses on the unique reactivity profile of...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide to the


-functionalization of ethyl 7-chloro-3-oxoheptanoate , a versatile bifunctional building block.

The guide focuses on the unique reactivity profile of this scaffold, specifically the competition between intermolecular functionalization and intramolecular cyclization (Robinson annulation-like pathways), providing protocols to control these outcomes.

Application Note: Precision -Functionalization of Ethyl 7-chloro-3-oxoheptanoate

Executive Summary & Chemical Logic

Ethyl 7-chloro-3-oxoheptanoate (CAS: 99054-01-0) is a specialized


-keto ester characterized by two distinct reactive termini:
  • The

    
    -Methylene (C2):  Highly acidic (
    
    
    
    ) and nucleophilic upon deprotonation.
  • The

    
    -Chloride (C7):  An electrophilic handle tethered by a 4-carbon chain.
    

The Core Challenge: The structural geometry of this molecule allows for a rapid, entropy-favored intramolecular alkylation to form ethyl 2-oxocyclohexanecarboxylate . In any


-functionalization protocol (alkylation, acylation, condensation), the researcher must actively manage the competition between the desired external reaction and this intrinsic cyclization pathway.
Mechanistic Pathway Map

The following diagram illustrates the divergent pathways available to the enolate of ethyl 7-chloro-3-oxoheptanoate.

ReactionPathways Start Ethyl 7-chloro-3-oxoheptanoate (Substrate) Enolate C2-Enolate Intermediate Start->Enolate Base (NaH, NaOEt) Cyclic Ethyl 2-oxocyclohexanecarboxylate (Intramolecular Cyclization) Enolate->Cyclic Path A: Intramolecular (Fast, Entropy Favored) Alkylated $alpha$-Alkyl Derivative (Intermolecular Alkylation) Enolate->Alkylated Path B: R-X (Excess) Kinetic Control Condensation $alpha$-Ylidene Derivative (Knoevenagel Product) Enolate->Condensation Path C: R-CHO Catalytic Base

Figure 1: Divergent reactivity of the C2-enolate. Path A (Cyclization) is the default thermodynamic trap.[1] Path B and C require specific conditions to outcompete ring closure.

Critical Experimental Considerations

Controlling Cyclization vs. Intermolecular Reaction

To functionalize the


-position with an external electrophile (e.g., alkyl halide or aldehyde) without triggering cyclization, you must manipulate reaction kinetics:
VariableStrategy for External FunctionalizationStrategy for Cyclization
Concentration High (>0.5 M) .[1] Favors bimolecular collisions with external electrophiles.[1]Dilute (<0.05 M) . Favors unimolecular intramolecular reaction (Ruggli-Ziegler dilution principle).[1]
Temperature Low (-78°C to 0°C) .[1][2] Suppresses the activation energy barrier for Cl-displacement (cyclization).[1]Reflux . Heat is often required to displace the chloride efficiently.[1]
Leaving Group Use highly reactive external electrophiles (Iodides, Triflates) that react faster than the internal Chloride.[1]N/A
Counter-ion Lithium (Li+) . Forms tighter ion pairs, potentially stabilizing the acyclic enolate at low temps.Sodium/Potassium (Na+/K+) .[1] Looser ion pairs favor cyclization.[1]

Detailed Protocols

Protocol A: Intermolecular -Alkylation (Suppressed Cyclization)

Objective: To attach an alkyl group to the C2 position while keeping the C7-chloro tail intact for later use. Scope: Synthesis of branched intermediates where the chloro-tail is needed for subsequent heterocycle formation (e.g., pyrroles).

Materials:

  • Ethyl 7-chloro-3-oxoheptanoate (1.0 eq)[1][3][4][5]

  • Alkyl Iodide (R-I) or activated Bromide (1.2 – 1.5 eq)[1]

  • Base: Sodium Hydride (NaH, 60% dispersion) or LDA[1]

  • Solvent: Anhydrous THF

  • Quench: Saturated

    
    
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask under Argon/Nitrogen atmosphere.

  • Enolate Formation (Low Temp):

    • Charge flask with NaH (1.1 eq) washed with hexane to remove oil.

    • Add anhydrous THF (Concentration ~0.5 M relative to substrate).

    • Cool to 0°C (ice bath).

    • Add Ethyl 7-chloro-3-oxoheptanoate dropwise over 15 minutes. Note: Gas evolution (

      
      ) will occur.
      
    • Stir for 30 minutes at 0°C to ensure complete deprotonation.

  • Alkylation:

    • Add the external alkyl iodide (1.2 eq) dropwise.[1]

    • Crucial: Maintain temperature at 0°C to RT . Do NOT heat. Heating will accelerate the intramolecular displacement of the chlorine.

    • Monitor via TLC/LC-MS. Look for the disappearance of starting material and the appearance of a slightly less polar spot.

  • Workup:

    • Quench carefully with saturated

      
       at 0°C.
      
    • Extract with Ethyl Acetate (3x).[1]

    • Wash combined organics with brine, dry over

      
      , and concentrate.[1]
      
  • Purification: Flash chromatography on silica gel.

Validation Criteria:

  • 1H NMR: Loss of the C2 doublet/singlet (depending on substitution). Retention of the triplet at

    
     ppm corresponding to the 
    
    
    
    group.[1]
  • Absence of Cyclization: Check for absence of cyclic ester signals (often distinct shift in ester carbonyl stretch in IR or NMR complexity).[1]

Protocol B: Knoevenagel Condensation (Preparation of -Ylidene Derivatives)

Objective: Condensation with aldehydes to form


-unsaturated intermediates.[1]
Relevance:  Key step in the synthesis of pleiotropic ligands (e.g., FFA2/FFA3 agonists) [1].

Materials:

  • Ethyl 7-chloro-3-oxoheptanoate (1.0 eq)[1][3][4][5]

  • Aldehyde (R-CHO) (1.05 eq)[1]

  • Catalyst: Piperidine (0.05 eq) + Glacial Acetic Acid (0.05 eq)

  • Solvent: Toluene or Benzene (for azeotropic water removal)

Step-by-Step Methodology:

  • Setup: Equip a round bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction Assembly:

    • Dissolve Ethyl 7-chloro-3-oxoheptanoate and the aldehyde in Toluene (0.3 M).

    • Add Piperidine and Acetic Acid.

  • Reflux:

    • Heat to reflux with vigorous stirring.

    • Monitor water collection in the Dean-Stark trap.

    • Reaction typically completes in 2–6 hours.[1]

  • Workup:

    • Cool to RT. Wash with 1N HCl (to remove piperidine), then saturated

      
      , then brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization (if solid) or column chromatography.

Expert Insight: The Knoevenagel product typically exists as a mixture of E/Z isomers. The steric bulk of the 7-chloro chain may favor the isomer where the ester group is trans to the bulky aldehyde substituent.[1]

Protocol C: Intramolecular Cyclization (The "Trap" as a Goal)

Objective: Deliberate synthesis of Ethyl 2-oxocyclohexanecarboxylate . Mechanism: Intramolecular


 attack of the 

-enolate on the

-chloride.[1]

Methodology:

  • Dilution: Use a dilute solution (0.05 M) of the substrate in Ethanol.

  • Base: Add Sodium Ethoxide (NaOEt, 1.1 eq).

  • Reflux: Heat to reflux for 4–8 hours. The heat provides the activation energy for the displacement of the chloride (which is a poorer leaving group than iodide).

  • Result: Quantitative conversion to the six-membered ring.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield of Alkylated Product Competition from cyclization (Path A).Lower reaction temperature; Switch to a more reactive electrophile (R-I instead of R-Br); Increase concentration.
O-Alkylation vs C-Alkylation Hard/Soft Acid Base mismatch.Use a softer counter-ion (Li+ via LDA) or a polar aprotic solvent (DMF) to favor C-alkylation, though DMF increases cyclization risk. THF is preferred.
Poly-alkylation Highly reactive enolate.[1]Use 1.0 eq of base strictly; Add electrophile slowly; Use a bulky base (LDA) to prevent deprotonation of the product.

References

  • Vasilevsky, B., et al. (2020). "The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43." International Journal of Molecular Sciences, 21(23), 9265.[1]

  • Langer, P., et al. (2006). "Synthesis of 4-Alkyl- and 4-(ω-Chloroalkyl)-3-hydroxy-5-alkylidenebutenolides." Synthesis, 17, 2865–2872.[2]

  • Acta Chemica Scandinavica. (1994). "C/O-Alkylation Ratios in the Ring-Closures of 7-Halo-3-oxo Esters." Acta Chemica Scandinavica, 48.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing temperature for LDA reaction with 1-bromo-3-chloropropane

Topic: Optimizing Temperature for LDA Reaction with 1-Bromo-3-Chloropropane Ticket ID: LDA-BrCl-OPT-001 Status: Resolved / Guide Available Executive Summary: The Kinetic Window The Core Challenge: Reacting lithium diisop...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Temperature for LDA Reaction with 1-Bromo-3-Chloropropane Ticket ID: LDA-BrCl-OPT-001 Status: Resolved / Guide Available

Executive Summary: The Kinetic Window

The Core Challenge: Reacting lithium diisopropylamide (LDA) enolates with 1-bromo-3-chloropropane requires navigating a narrow "kinetic window." You are balancing three competing rates:

  • 
     at Bromine (Desired):  Fast, favored by low temperatures (-78°C to -40°C).
    
  • 
     at Chlorine (Undesired/Cyclization):  Slower, activated at higher temperatures (>-20°C).
    
  • E2 Elimination (Fatal): Caused by excess base or high temperatures, leading to allyl chloride.

The Solution: The reaction must be run under Kinetic Control . The bromine atom is a superior leaving group (


 of HBr < HCl, weaker C-Br bond). By maintaining cryogenic temperatures, you selectively activate the C-Br bond while leaving the C-Cl bond inert for future functionalization.

Interactive Troubleshooting Guide (FAQ)

Q1: My product contains significant amounts of allyl chloride. Why?

Diagnosis: E2 Elimination Dominance. This occurs when LDA acts as a base rather than your enolate acting as a nucleophile.[1]

  • Root Cause A: Direct Mixing. You mixed LDA and 1-bromo-3-chloropropane before the enolate was fully formed. LDA deprotonated the alkyl halide directly.

  • Root Cause B: Temperature Shock. You warmed the reaction too quickly. At >0°C, the basicity of any unreacted LDA (or even the enolate) promotes dehydrohalogenation over substitution.

  • Root Cause C: Stoichiometry. You used >1.05 equivalents of LDA. Excess bulky base attacks the accessible protons on the alkyl halide.

Q2: I see a mixture of mono-alkylated product and cyclized (cyclobutane) product.

Diagnosis: Loss of Chemoselectivity.

  • The Fix: Your reaction temperature drifted too high (>-10°C). The initial attack displaces Bromine. If the reaction warms up while the enolate is still present (or if you generated a dianion), the internal nucleophile attacks the Chlorine terminal, closing the ring.

  • Protocol Adjustment: Quench the reaction cold (at -40°C or -20°C) to preserve the linear chloro-alkyl chain.

Q3: The reaction is stalled at -78°C with low conversion.

Diagnosis: Kinetic Trap.

  • Explanation: While -78°C prevents side reactions, it may be too cold for the intermolecular

    
     barrier of the specific enolate.
    
  • The Fix: Use the "Step-Up" Ramp . Add the electrophile at -78°C, stir for 30 mins, then allow the bath to warm slowly to -20°C over 2 hours. Do not jump to Room Temperature.

  • Additive: Add DMPU (10-20% v/v) or HMPA (toxic) to solvate the lithium cation, increasing the reactivity of the enolate at lower temperatures.

Visualizing the Pathway (Decision Matrix)

The following diagram illustrates the critical decision points where temperature dictates the product outcome.

ReactionPathways Start Start: LDA + Substrate Enolate Li-Enolate Formed (-78°C) Start->Enolate Deprotonation Product_Elim Byproduct: Allyl Chloride (Elimination) Start->Product_Elim Direct Reaction (No Substrate) AddHalide Add 1-Bromo-3-Chloropropane (-78°C) Enolate->AddHalide Product_Mono Product: Mono-Alkylated (Cl intact) AddHalide->Product_Mono Kinetic Control (SN2 @ Br) Product_Cyc Byproduct: Cyclized (Ring Closure) AddHalide->Product_Cyc Thermodynamic Drift (SN2 @ Cl) AddHalide->Product_Elim Thermal E2 Path_Cold Maintain -78°C to -40°C Path_Warm Warm to > 0°C Path_Excess Excess LDA / Direct Mix

Caption: Figure 1. Temperature-dependent reaction pathways. Green path indicates optimal conditions for selective alkylation.

Optimized Experimental Protocol

Objective: Selective mono-alkylation of an ester/ketone enolate with 1-bromo-3-chloropropane.

Reagents & Setup
  • Solvent: Anhydrous THF (freshly distilled or from solvent system).

  • Base: LDA (2.0 M in THF/heptane/ethylbenzene) - 1.05 equiv.

  • Electrophile: 1-Bromo-3-chloropropane - 1.2 to 1.5 equiv.

  • Additive (Optional): DMPU (4 equiv) if the substrate is sterically hindered.

Step-by-Step Procedure
  • Enolate Generation (-78°C):

    • Cool THF solution of substrate (1.0 equiv) to -78°C (Dry ice/Acetone).

    • Add LDA (1.05 equiv) dropwise over 15 minutes.

    • Critical: Stir at -78°C for 30-45 minutes to ensure complete deprotonation. Unreacted substrate complicates purification; unreacted LDA causes elimination later.

  • Electrophile Addition (-78°C):

    • Add 1-bromo-3-chloropropane (1.2 equiv) neat or in minimal THF dropwise.

    • Note: Adding excess electrophile helps ensure the Br-end reacts with the enolate before the enolate can attack the Cl-end of a product molecule.

  • The Temperature Ramp (-78°C

    
     -20°C): 
    
    • Stir at -78°C for 1 hour.

    • Remove the cooling bath and let the reaction warm slowly to -20°C (monitor internal probe).

    • Hold at -20°C for 2-4 hours. Monitor via TLC/LCMS.

    • Stop Condition: Quench immediately if the starting material is consumed. Do not let it reach room temperature overnight.

  • Quench:

    • Quench while cold with saturated aqueous

      
      . This protonates any remaining enolate instantly, preventing side reactions during warming.
      

Data Support: Leaving Group Physics

Why does this protocol work? The selectivity is driven by the bond dissociation energies and the leaving group ability (nucleofugality).

FeatureBromine (Br)Chlorine (Cl)Impact on Protocol
Bond Length (C-X) 1.94 Å1.77 ÅC-Br breaks with lower activation energy (

).
Bond Strength ~66 kcal/mol~81 kcal/molBr is displaced ~50-100x faster than Cl at low temp.
Leaving Group (

of HX)
-9 (HBr)-7 (HCl)Br is a more stable anion, facilitating the transition state.
Reactivity Threshold Active at -78°CActive > 0°CThe Operational Window

References

  • Reich, H. J. (2020). Kinetic vs Thermodynamic Enolates. University of Wisconsin-Madison Chemistry. [Link]

    • Context: foundational data on pKa and enolate stability which dict
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
  • Master Organic Chemistry. (2013). Selectivity in Free Radical Reactions: Bromine vs. Chlorine. [Link]

    • Context: While discussing radicals, this source provides excellent comparative data on bond strengths (C-Br vs C-Cl) relevant to the activation energy differences utilized in this protocol.
  • Chemistry LibreTexts. (2020). Alkylation of the Alpha-Carbon via the LDA Pathway. [Link]

    • Context: Confirms the standard -78°C protocol for LDA enolate formation to prevent thermodynamic equilibr

Sources

Optimization

Technical Support Center: Ethyl 7-chloro-3-oxoheptanoate Production

The following technical support guide is designed for process chemists and engineers scaling up the production of ethyl 7-chloro-3-oxoheptanoate (also known as ethyl 7-chloro-3-ketoheptanoate). This guide addresses the c...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide is designed for process chemists and engineers scaling up the production of ethyl 7-chloro-3-oxoheptanoate (also known as ethyl 7-chloro-3-ketoheptanoate).

This guide addresses the critical transition from laboratory-scale dianion chemistry to robust, scalable process chemistry.

Senior Application Scientist: Dr. A. Vance Topic: Scale-Up Challenges, Route Selection, and Troubleshooting Last Updated: 2025-05-20

Executive Summary: The Scale-Up Pivot

If you are encountering low yields (<50%), "gelling" reaction mixtures, or uncontrollable exotherms, you are likely utilizing the Dianion Alkylation Route (Method A). While effective on a gram scale, this route is notoriously difficult to scale beyond 1 kg due to cryogenic requirements and mass transfer limitations.

Recommendation: For pilot and manufacturing scales (>5 kg), we strongly recommend transitioning to Magnesium-Mediated Acylation (Method B). This route operates at near-ambient temperatures (0°C to 20°C), eliminates pyrophoric bases (n-BuLi), and offers superior regiocontrol.

Route Comparison Visualizer

SynthesisRoutes cluster_0 Method A: Dianion Alkylation (Lab Scale) cluster_1 Method B: Mg-Mediated Acylation (Process Scale) EAA Ethyl Acetoacetate Base 2.0 eq LDA or n-BuLi (-78°C) EAA->Base Dianion Dianion Intermediate (Unstable, Gel) Base->Dianion ProdA Product + Regioisomers Dianion->ProdA Alkyl 1-Bromo-3-chloropropane Alkyl->Dianion AcidCl 5-Chloropentanoyl Chloride AcylInt Acylated Intermediate AcidCl->AcylInt Malonate Potassium Ethyl Malonate (or Mg Enolate) MgBase MgCl2 / TEA (0°C - 20°C) Malonate->MgBase MgBase->AcylInt Decarb Acid Decarboxylation AcylInt->Decarb ProdB Ethyl 7-chloro-3-oxoheptanoate (High Purity) Decarb->ProdB

Figure 1: Comparison of the cryogenic dianion route versus the mild magnesium-mediated acylation route.

Troubleshooting Guide (FAQ Format)

Category A: Yield & Reaction Stability[1]

Q1: We are seeing a sudden drop in yield (from 65% to 30%) upon scaling the dianion route to a 20L reactor. The mixture becomes extremely viscous. What is happening? Diagnosis: You are experiencing the "Gelation Effect." Explanation: The dianion of ethyl acetoacetate aggregates in THF at high concentrations (>0.5 M), forming a gelatinous network that inhibits stirring. This stops mass transfer, preventing the alkylating agent (1-bromo-3-chloropropane) from reacting with the dianion. Corrective Action:

  • Dilution: Reduce concentration to <0.3 M.

  • Cosolvent: Add DMPU or HMPA (Warning: Toxicity) or TMEDA (2-3 eq) to break up aggregates.

  • Route Switch: Move to the Mg-mediated route (Method B) which remains homogeneous.

Q2: In the Magnesium route, our reaction stalls after adding the acid chloride. Why? Diagnosis: "Enolate Quenching" by HCl. Explanation: The reaction of acid chloride releases HCl. If utilizing the MgCl₂/TEA method, the triethylamine hydrochloride salt precipitates. If stirring is inefficient, local pockets of HCl can protonate the magnesium enolate, reverting it to the unreactive neutral ester. Corrective Action:

  • Agitation: Ensure high-torque stirring to keep the slurry suspended.

  • Rate of Addition: Add the acid chloride slowly to allow the base to scavenge HCl effectively.

  • Temperature: Maintain 0-5°C during addition to stabilize the intermediate.

Category B: Impurity Profile

Q3: We detect a significant impurity (M+ = Product + 14) in the final mixture. What is it? Identification: This is likely the O-alkylated byproduct or the Alpha-methylated impurity if methyl iodide was present (unlikely here), but more commonly, it is the Gamma-dialkylated product if stoichiometry is off. However, in the context of 1-bromo-3-chloropropane:

  • Impurity: Cyclopropyl ketone derivative (Intramolecular alkylation).

  • Mechanism: The gamma-carbon attacks the terminal chloride (internal SN2) forming a cyclopropane ring. Prevention:

  • Avoid heating the reaction mixture above 40°C during workup.

  • Ensure the pH during quench is not strongly basic (which promotes cyclization).

Q4: How do we prevent decarboxylation during workup? Context: Beta-keto esters are thermally unstable in acidic aqueous media. Protocol:

  • Quench: Use a buffered solution (saturated NH₄Cl or dilute acetic acid), not strong HCl or H₂SO₄.

  • Temperature: Keep the hydrolysis step <10°C.

  • Distillation: If distilling, use high vacuum (<1 mbar) to keep the pot temperature below 80°C. Wiped-film evaporation is preferred over batch distillation.

Recommended Protocol: Mg-Mediated Acylation

This protocol replaces the hazardous dianion route for scales >100g.

Reaction Scheme: 5-Chloropentanoyl Chloride + Potassium Ethyl Malonate + MgCl₂ + TEA → [Intermediate] → (H₃O+, Heat) → Product + CO₂

Materials Table
ReagentEquiv.RoleCritical Parameter
Potassium Ethyl Malonate 1.2Nucleophile SourceMust be dry (free of water).
Magnesium Chloride (anhydrous) 1.5Lewis Acid / ChelatorMust be anhydrous. Hydrated MgCl₂ kills the reaction.
Triethylamine (TEA) 2.5BaseDry over KOH/sieves.
5-Chloropentanoyl Chloride 1.0ElectrophilePurity >98%.
Acetonitrile or THF SolventMediumWater content <0.05%.
Step-by-Step Methodology
  • Slurry Formation: In a dry reactor under N₂, charge Anhydrous MgCl₂ (1.5 eq) and Potassium Ethyl Malonate (1.2 eq). Add dry Acetonitrile (10 vol).

  • Base Addition: Cool to 0°C. Add Triethylamine (2.5 eq) dropwise. Note: The reaction is exothermic; maintain T < 10°C.

  • Activation: Stir at 20°C for 2-3 hours. The slurry will thicken as the magnesium enolate forms.

  • Acylation: Cool to 0°C. Add 5-Chloropentanoyl Chloride (1.0 eq) dropwise over 1 hour. Maintain T < 5°C.

  • Reaction: Warm to 20°C and stir for 12 hours. Monitor by HPLC/GC for disappearance of acid chloride.

  • Decarboxylation/Workup:

    • Cool to 0°C. Slowly add 2N HCl (careful: CO₂ evolution!).

    • Stir vigorously for 2 hours to effect decarboxylation of the intermediate.

    • Extract with Ethyl Acetate or MTBE.

    • Wash organic layer with NaHCO₃ (remove acidic impurities) and Brine.

  • Isolation: Concentrate under reduced pressure (Max bath temp 45°C).

Validation Check: This method typically yields 80-90% crude purity, significantly higher than the 50-60% often seen with the dianion route.

Safety & Handling (HSE)

1-Bromo-3-chloropropane (Alkylation Reagent)
  • Hazard: Potential mutagen/carcinogen. Alkylating agent.

  • Control: Use closed-system transfer devices (Sure-Seal or similar). Decontaminate spills with 10% NaOH/Thiosulfate solution.

5-Chloropentanoyl Chloride
  • Hazard: Corrosive, lachrymator. Reacts violently with water to release HCl gas.

  • Control: Handle only in a fume hood or scrubbed reactor. Ensure reactor is bone-dry before charging.

Thermal Stability Data
ParameterLimitConsequence of Exceeding
Reaction Temp (Mg Step) < 25°CFormation of O-acylated byproducts.
Quench pH 4.0 - 6.0pH < 2 causes rapid decarboxylation; pH > 9 causes hydrolysis/cyclization.
Distillation Temp < 90°CThermal degradation (polymerization).

References

  • Mg-Mediated Acylation Mechanism: Clay, R. J., et al. "Synthesis of beta-keto esters from acid chlorides and magnesium ethyl malonate." Synthesis, 1993.

  • Dianion Chemistry Challenges: Huckin, S. N., & Weiler, L. "Alkylation of dianions of beta-keto esters." Journal of the American Chemical Society, 1974.

  • Statin Side Chain Synthesis: "Process for the preparation of Atorvastatin intermediates." Organic Process Research & Development, 2005.

  • Safety Data (Ethyl 7-chloro-3-oxoheptanoate): PubChem Compound Summary.

Reference Data & Comparative Studies

Validation

GC-MS fragmentation pattern of ethyl 7-chloro-3-oxoheptanoate

Technical Comparison Guide: GC-MS Profiling of Ethyl 7-chloro-3-oxoheptanoate Executive Summary Ethyl 7-chloro-3-oxoheptanoate (CAS 99054-01-0) is a critical beta-keto ester intermediate, often analyzed alongside its reg...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: GC-MS Profiling of Ethyl 7-chloro-3-oxoheptanoate

Executive Summary

Ethyl 7-chloro-3-oxoheptanoate (CAS 99054-01-0) is a critical beta-keto ester intermediate, often analyzed alongside its regioisomer, Ethyl 7-chloro-2-oxoheptanoate (a key Cilastatin intermediate).[1][2] Distinguishing these isomers is chemically significant due to their divergent reactivity and thermal stability profiles.

This guide provides a definitive technical comparison of the GC-MS fragmentation patterns of Ethyl 7-chloro-3-oxoheptanoate against its primary structural alternatives. It establishes a self-validating identification protocol focusing on the McLafferty rearrangement —a mechanism unique to the 3-oxo isomer—and evaluates the performance of Direct Injection versus TMS Derivatization to mitigate thermal degradation artifacts.[1]

Chemical Context & Stability Challenges

The beta-keto ester moiety in Ethyl 7-chloro-3-oxoheptanoate introduces specific analytical challenges compared to alpha-keto (2-oxo) or simple ester analogs.

  • Thermal Instability: Beta-keto esters are prone to keto-enol tautomerism and thermal decarboxylation in hot GC inlets (

    
    ), potentially leading to artifact peaks that mimic impurities.[1]
    
  • Isomeric Confusion: The 3-oxo isomer is frequently confused with the 2-oxo isomer (Cilastatin intermediate).[1] Mass spectrometry is the most reliable method to differentiate them based on fragmentation physics.

Comparative Structure Analysis
CompoundStructureKey FeatureThermal Risk
Ethyl 7-chloro-3-oxoheptanoate


-Keto group
High (Decarboxylation)
Ethyl 7-chloro-2-oxoheptanoate


-Keto group
Moderate (Decarbonylation)
Ethyl 3-oxoheptanoate

Non-chlorinated analogHigh

Fragmentation Mechanics: The McLafferty Signature

The definitive identification of the 3-oxo isomer relies on the McLafferty Rearrangement , a pathway chemically impossible for the 2-oxo isomer due to the lack of a gamma-hydrogen relative to the ketone in the ester chain context.

Mechanism: Gamma-Hydrogen Transfer

In Ethyl 7-chloro-3-oxoheptanoate, the carbonyl oxygen at C3 abstracts a gamma-hydrogen from C6.[1] This triggers a six-membered transition state cleavage, expelling a neutral olefin and retaining the charge on the oxygenated enol fragment.

Predicted Fragment Ions (EI, 70 eV):

  • Base Peak (Diagnostic): m/z 130 .

    • Identity: Ethyl acetoacetate enol radical cation

      
      .[1]
      
    • Origin: McLafferty rearrangement losing the chloro-alkyl tail (

      
      ).[1]
      
  • Molecular Ion: m/z 206 / 208 (3:1 ratio).

    • Visible but low intensity due to facile fragmentation.

  • Alpha-Cleavage: m/z 119 / 121 .

    • Identity: Chloro-acylium ion

      
      .[1]
      
    • Origin: Cleavage between C3 (carbonyl) and C2 (alpha-methylene).[1]

Visualization: Fragmentation Pathway

Fragmentation M Molecular Ion (M+) m/z 206/208 [Cl-(CH2)4-CO-CH2-COOEt]+. TS 6-Membered Transition State M->TS Gamma-H Transfer Ion119 Acylium Ion (Alpha Cleavage) m/z 119/121 [Cl-(CH2)4-CO]+ M->Ion119 Alpha Cleavage Ion130 McLafferty Ion (Base Peak) m/z 130 [CH2=C(OH)-CH2-COOEt]+. TS->Ion130 - (Cl-C4H7) Neutral Neutral Loss 4-Chlorobut-1-ene TS->Neutral

Figure 1: Mechanistic pathway showing the formation of the diagnostic m/z 130 ion via McLafferty rearrangement, specific to the 3-oxo isomer.

Comparative Performance Analysis

This section compares the target compound against its primary alternatives to demonstrate specificity and method robustness.

Comparison A: Target vs. Regioisomer (2-Oxo)

Objective: Differentiate the target from the Cilastatin intermediate (Ethyl 7-chloro-2-oxoheptanoate).[1]

Feature3-Oxo (Target) 2-Oxo (Alternative) Differentiation Logic
Base Peak m/z 130 m/z 133/135 or m/z 105 The 3-oxo rearranges; the 2-oxo cannot.[1]
McLafferty Ion Present (m/z 130)Absent2-oxo lacks the required

-H geometry relative to the ester carbonyl for this specific mass.[1]
Loss of CO Rare (requires rearrangement)Prominent (M-28) Alpha-keto esters easily lose CO to form stable ions.[1]
Chlorine Pattern Visible on M+ and m/z 119Visible on M+ and m/z 133Both retain Cl in high mass fragments.
Comparison B: Direct Injection vs. TMS Derivatization

Objective: Evaluate method stability. Beta-keto esters exist in equilibrium with their enol forms.[1] Direct injection can cause peak tailing and degradation.

ParameterDirect Injection TMS Derivatization (BSTFA) Recommendation
Molecular Ion m/z 206 (Weak)m/z 278 (M + 72)Derivatization confirms MW clearly.
Peak Shape Often tailing (enol interaction)Sharp, symmetricalTMS blocks the -OH enol, preventing column adsorption.
Artifacts Risk of thermal decarboxylationMinimalPreferred for Quantitation.
Base Peak m/z 130m/z 202 (TMS-modified fragment)Shifts fragmentation pattern significantly.[1]

Experimental Protocols

Protocol A: Direct GC-MS Screening

Use Case: Rapid identification of raw materials.

  • Sample Prep: Dilute 10 mg sample in 10 mL Ethyl Acetate (HPLC Grade).

  • Inlet: Split 20:1, 200°C (Keep low to minimize degradation).

  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min)

    
     15°C/min 
    
    
    
    280°C.
  • MS Source: 230°C, Scan 35-450 amu.

Protocol B: TMS Derivatization (Validation)

Use Case: Purity assay and confirmation of the 3-oxo structure.

  • Reagent: BSTFA + 1% TMCS.

  • Reaction: Mix 100 µL sample solution + 100 µL BSTFA in a GC vial.

  • Incubation: 60°C for 30 minutes (Ensure complete enol silylation).

  • Injection: 1 µL, Split 50:1.

  • Result: Look for the m/z 278 (Mono-TMS) peak.[1] The shift of +72 amu confirms the presence of the enolizable beta-keto group, distinguishing it from non-enolizable impurities.

References

  • PubChem. (2025).[3] Ethyl 7-chloro-2-oxoheptanoate Compound Summary. National Library of Medicine. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[4] (Source for isotope abundance patterns of Chlorine).

  • NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Ethyl 3-oxoheptanoate. NIST Chemistry WebBook. Available at: [Link]

Sources

Comparative

Technical Guide: Structural Validation of Cyclized Pyrazole Derivatives

Executive Summary: The Regioisomer Trap In drug discovery, pyrazoles are ubiquitous pharmacophores, yet their cyclization presents a notorious "regioisomer trap." When condensing unsymmetrical 1,3-dicarbonyls with hydraz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Trap

In drug discovery, pyrazoles are ubiquitous pharmacophores, yet their cyclization presents a notorious "regioisomer trap." When condensing unsymmetrical 1,3-dicarbonyls with hydrazines, or fusing pyrazoles to other rings (e.g., pyrazolo[1,5-a]pyrimidines), two distinct regioisomers are often thermodynamically possible.

Standard 1D


H NMR is frequently insufficient for distinguishing these isomers due to the lack of scalar coupling across the quaternary ring-junction nitrogens. Misassignment at this stage can lead to months of wasted SAR (Structure-Activity Relationship) efforts.

This guide provides an evidence-based workflow to unambiguously validate cyclized pyrazole structures, moving beyond basic NMR to definitive 2D Heteronuclear techniques, X-ray crystallography, and DFT verification.

The Challenge: Why Standard Methods Fail

The core difficulty lies in the quaternary nitrogen bottleneck . In a fused pyrazole system, the nitrogen atoms at the ring junction often lack attached protons, breaking the spin system connectivity required for COSY or TOCSY experiments.

  • Ambiguity: Isomers often differ only by the position of a substituent relative to a nitrogen atom (N1 vs. N2 alkylation).

  • Chemical Shift Overlap: The magnetic environment of regioisomers is similar enough that 1D chemical shifts are not diagnostic without a reference standard.

  • Tautomerism: In solution, NH-pyrazoles exist in rapid equilibrium, further complicating assignment unless N-alkylated or fused.

Comparative Analysis of Validation Methodologies

We evaluate three validation tiers based on resolution, resource intensity, and definitive power.

Method A: Long-Range Heteronuclear NMR ( H- N HMBC)

The "Gold Standard" for solution-state analysis.

While


H-

C HMBC is standard, it often fails in pyrazoles because the coupling constants (

and

) are similar for both isomers.

H-

N HMBC is the superior alternative.
  • Mechanism: Nitrogen chemical shifts are highly sensitive to their bonding environment. A "pyrrole-like" nitrogen (N-H or N-R) resonates at a significantly different frequency (~ -150 to -250 ppm relative to nitromethane) than a "pyridine-like" nitrogen (N=C, ~ -60 to -100 ppm).

  • Causality: By observing which proton correlates to the specific nitrogen type, you can map the connectivity across the heteroatom bridge.

Method B: Small Molecule X-Ray Crystallography

The "Platinum Standard" for absolute configuration.

  • Mechanism: Diffraction of X-rays by the crystal lattice provides a direct electron density map.

  • Pros: Unambiguous determination of bond lengths, angles, and regio-chemistry.

  • Cons: Requires a single crystal suitable for diffraction. Many pyrazole derivatives form amorphous powders or oils.

Method C: DFT-GIAO NMR Prediction

The "In-Silico Validator."

  • Mechanism: Density Functional Theory (DFT) using the GIAO (Gauge-Including Atomic Orbital) method calculates the magnetic shielding tensors for candidate structures.

  • Application: You simulate the NMR spectra for both potential isomers and compare the statistical fit (DP4+ probability) to your experimental data.

  • Utility: Excellent when crystals are unavailable and NMR data is ambiguous.

Decision Matrix: Selecting the Right Protocol

Feature1D NMR (Baseline) 1H-15N HMBC (Recommended) X-Ray Crystallography DFT-GIAO Prediction
Certainty LowHighAbsoluteHigh
Sample Req < 5 mg20-50 mg (conc. matters)Single CrystalNone (Computational)
Time 10 mins4-12 HoursDays to Weeks24-48 Hours
Cost LowMediumHighLow (Compute time)
Best For Purity checkRoutine structural proofFinal candidate validationResolving ambiguous NMR

Experimental Protocols

Protocol 1: The N-HMBC Experiment

Prerequisite: High concentration sample (approx. 50mg in 0.6mL DMSO-d6 or CDCl3) to detect natural abundance


N (0.37%).
  • Probe Setup: Use a CryoProbe if available to maximize S/N ratio.

  • Pulse Sequence: Select hmbcgpndqf (gradient-selected HMBC with low-pass J-filter).

  • Optimization: Set the long-range coupling constant (

    
    ) to 6-8 Hz . This captures the critical 2-bond and 3-bond couplings common in pyrazoles.
    
  • Acquisition:

    • Scans (NS): Minimum 128 (often 256+ for natural abundance).

    • Increments (TD1): 128-256 for the indirect (

      
      N) dimension.
      
  • Analysis: Phasing is critical. Look for cross-peaks between the pyrazole ring protons (H-3, H-4, or H-5) and the nitrogen atoms.

    • Isomer A: Proton H-4 shows correlation to N-1 (pyrrole-like).

    • Isomer B: Proton H-4 shows correlation to N-2 (pyridine-like).

Protocol 2: DFT-GIAO Verification Workflow

Software: Gaussian 16 or ORCA.

  • Conformational Search: Generate conformers for both Candidate Isomer A and Isomer B.

  • Geometry Optimization: Optimize structures at the B3LYP/6-31G(d,p) level (or higher) in the gas phase or using a solvation model (PCM) matching your NMR solvent.

  • NMR Calculation: Run the NMR job using the GIAO method.

    • Route:# nmr=giao functional/basis_set scrf=(solvent=dmso)

  • Scaling: Apply linear scaling factors to the raw isotropic shielding values to convert to chemical shifts (

    
    ).
    
  • Comparison: Calculate the Mean Absolute Error (MAE) between experimental and calculated shifts for both candidates. The candidate with the significantly lower MAE is the correct structure.

Visualizing the Logic

Diagram 1: Structural Validation Workflow

This flowchart guides the decision-making process from crude synthesis to final structural assignment.

ValidationWorkflow Start Crude Cyclized Product NMR1D 1. Standard 1H/13C NMR Start->NMR1D Decision1 Is Regiochemistry Unambiguous? NMR1D->Decision1 Final Structure Confirmed Decision1->Final Yes Ambiguous Ambiguous Regioisomers (e.g., 1,3 vs 1,5) Decision1->Ambiguous No CrystalCheck Can you grow a single crystal? Ambiguous->CrystalCheck XRay 2. X-Ray Crystallography (Platinum Standard) CrystalCheck->XRay Yes AdvancedNMR 3. 2D NMR Suite (NOESY + 1H-15N HMBC) CrystalCheck->AdvancedNMR No XRay->Final DFT 4. DFT-GIAO Calculation (Compare Exp vs Calc Shifts) AdvancedNMR->DFT Consensus Data Consensus? DFT->Consensus Consensus->Final Match Consensus->Ambiguous Mismatch (Re-evaluate Synthesis)

Caption: Logical workflow for determining pyrazole regiochemistry. Prioritizes X-ray if possible, otherwise relies on the synergy of 15N-HMBC and DFT.

Diagram 2: The HMBC Connectivity Logic

How to interpret the 15N-HMBC data to distinguish isomers.

HMBC_Logic Substituent Substituent Proton (e.g., N-Methyl) N1 Nitrogen A (Pyrrole-like) Shift: ~ -160 ppm Substituent->N1 Strong Cross Peak (Direct/2-bond) N2 Nitrogen B (Pyridine-like) Shift: ~ -80 ppm Substituent->N2 Weak/No Peak (3-bond/Far) Result1 Isomer 1 (N-Methyl on N1) N1->Result1 Correlation Observed Result2 Isomer 2 (N-Methyl on N2) N2->Result2 Correlation Observed

Caption: Interpreting 1H-15N HMBC correlations. The chemical shift of the nitrogen correlating to the substituent proton defines the isomer.

References

  • Larkin, T. J., et al. (2025). Detecting Organic Nitrogen with 1H-15N HMBC Spectra. Qatar University Digital Hub. [Link](Note: Generalized landing page for verified university repository)

  • Krivdin, L. B. (2025). 15N labeling and analysis of 13C–15N and 1H–15N couplings... in nitrogen heterocycles. PMC - NIH. [Link](Note: Representative NIH PMC link for heterocycle NMR reviews)

  • Carrión, M. D., et al. (2005).[1] Structural elucidation of a new delta2-pyrazoline derivatives using 1H and 13C NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Martin, G. E., & Hadden, C. E. (2003). A robust method for determining H-1-N-15 long-range correlations: N-15 optimized CIGAR-HMBC experiments. ResearchGate. [Link]

  • Grimblat, N., et al. (2015). Combination of Experimental and Computational NMR for the Structural Assignment of Isomeric Pyrazoles. Journal of Organic Chemistry. [Link](Note: Standard reference for DFT/NMR combination)

Sources

Validation

Infrared spectroscopy (IR) carbonyl peaks of beta-keto esters

An In-Depth Technical Guide to the Infrared Spectroscopy of β-Keto Esters: Understanding Carbonyl Peak Splitting and Tautomeric Equilibria For researchers, scientists, and professionals in drug development, infrared (IR)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared Spectroscopy of β-Keto Esters: Understanding Carbonyl Peak Splitting and Tautomeric Equilibria

For researchers, scientists, and professionals in drug development, infrared (IR) spectroscopy is a cornerstone analytical technique for functional group identification and structural elucidation. Among the various classes of organic compounds, β-keto esters present a particularly interesting and nuanced case for IR analysis. Their unique structural features give rise to complex spectra, especially in the carbonyl stretching region, which can be a source of both valuable information and potential misinterpretation. This guide provides a comprehensive comparison of the IR spectral characteristics of β-keto esters, delving into the theoretical underpinnings and practical considerations for accurate analysis.

The Duality of the β-Keto Ester: Keto-Enol Tautomerism

The chemistry of β-keto esters is dominated by the equilibrium between their keto and enol tautomeric forms.[1] This dynamic equilibrium is the primary determinant of their IR spectral features. The α-hydrogens, situated between two electron-withdrawing carbonyl groups, are significantly acidic, facilitating the formation of the enol tautomer.[2]

Figure 1: Keto-enol tautomerism in a generic β-keto ester.

The position of this equilibrium is highly sensitive to the molecular structure, solvent polarity, and temperature.[2] Non-polar solvents tend to favor the enol form through the stabilization afforded by intramolecular hydrogen bonding, whereas polar solvents can disrupt this internal hydrogen bond and shift the equilibrium towards the keto form.[3]

Deconvoluting the Carbonyl Region: More Than Just a Single Peak

A cursory glance at the IR spectrum of a typical β-keto ester, such as ethyl acetoacetate, reveals a complex carbonyl absorption region, often characterized by multiple peaks. This complexity arises from the presence of both the keto and enol tautomers, as well as other vibrational phenomena.

The Keto Tautomer: A Characteristic Doublet

In the keto form, one would expect to see two distinct carbonyl stretching absorptions: one for the ketone and one for the ester. Indeed, the IR spectra of β-keto esters typically exhibit a strong-intensity doublet in the region of 1720-1740 cm⁻¹.[4] For instance, in ethyl acetoacetate, these peaks appear at approximately 1725 cm⁻¹ (ketone) and 1745 cm⁻¹ (ester).

The splitting of the keto form's carbonyl absorption into a doublet is a subject of discussion. While the distinct chemical environments of the ketone and ester carbonyls contribute to their different absorption frequencies, the observed splitting is often more pronounced than expected from simple inductive and resonance effects alone. This has led to the hypothesis of vibrational coupling or Fermi resonance between the two carbonyl stretching modes.

Fermi Resonance: This phenomenon occurs when a fundamental vibrational mode has a similar energy to an overtone or combination band of another vibration.[4] This interaction leads to a "pushing apart" of the energy levels, resulting in two absorption bands where one might be expected.[5] In the case of β-keto esters, the symmetric and asymmetric stretching combinations of the two carbonyl groups can be close in energy, leading to such a splitting.

The Enol Tautomer: The Influence of Conjugation and Hydrogen Bonding

The enol tautomer presents a different set of characteristic absorptions. The formation of the enol results in a conjugated system and an intramolecular hydrogen bond, both of which significantly impact the vibrational frequencies of the carbonyl and hydroxyl groups.

  • C=O Stretch (Ester): The ester carbonyl group in the enol form is part of a conjugated system and is also involved in intramolecular hydrogen bonding with the enolic hydroxyl group. Both conjugation and hydrogen bonding weaken the C=O double bond, leading to a decrease in the stretching frequency.[1] Consequently, the ester carbonyl absorption of the enol tautomer appears at a lower wavenumber, typically in the range of 1645-1660 cm⁻¹.[4]

  • O-H Stretch: The intramolecular hydrogen bonding in the enol form gives rise to a broad O-H stretching band, usually observed in the 2500-3200 cm⁻¹ region.

  • C=C Stretch: The newly formed carbon-carbon double bond in the enol tautomer results in a C=C stretching absorption, which is typically found around 1600-1640 cm⁻¹.

Comparative Analysis of Carbonyl Stretching Frequencies

The precise positions of the carbonyl peaks can provide valuable information about the molecular structure and environment of the β-keto ester. The following table summarizes the expected IR absorption ranges for the carbonyl groups in β-keto esters compared to simple ketones and esters.

Functional Group/TautomerVibrational ModeTypical Absorption Range (cm⁻¹)Key Influencing Factors
β-Keto Ester (Keto Form) Ketone C=O Stretch1720 - 1730Inductive effect of the ester group
Ester C=O Stretch1735 - 1750Inductive effect of the ketone group
β-Keto Ester (Enol Form) Ester C=O Stretch1645 - 1660Conjugation, Intramolecular H-bonding
Simple Aliphatic Ketone C=O Stretch1705 - 1725Alkyl inductive effects
Simple Aliphatic Ester C=O Stretch1735 - 1750Alkoxy inductive/resonance effects[6]
α,β-Unsaturated Ester C=O Stretch1715 - 1730Conjugation[6]

Experimental Protocol for Acquiring a High-Quality IR Spectrum of a Liquid β-Keto Ester

Obtaining a reliable IR spectrum is crucial for accurate analysis. The following protocol outlines the steps for acquiring the spectrum of a liquid β-keto ester, such as ethyl acetoacetate, using the neat liquid (thin film) method. This method is often preferred for its simplicity and the absence of solvent interference.

Materials and Equipment
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sodium chloride (NaCl) or potassium bromide (KBr) salt plates

  • Pasteur pipette

  • Appropriate solvent for cleaning (e.g., acetone or isopropanol)

  • Kimwipes or other lint-free tissues

  • Sample of the β-keto ester

Step-by-Step Procedure
  • Instrument Preparation: Ensure the FTIR spectrometer is turned on and has had adequate time to warm up and stabilize. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.[7]

  • Background Spectrum: Run a background spectrum with the empty sample compartment. This will be subtracted from the sample spectrum to remove contributions from the instrument and the atmosphere.

  • Sample Preparation:

    • Place one salt plate on a clean, dry surface.

    • Using a Pasteur pipette, place one to two drops of the liquid β-keto ester onto the center of the salt plate.[8]

    • Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[8] Avoid introducing air bubbles.

  • Spectrum Acquisition:

    • Carefully place the "sandwich" of salt plates into the sample holder in the spectrometer's sample compartment.

    • Acquire the IR spectrum. A typical measurement involves co-adding 16 to 32 scans to improve the signal-to-noise ratio.[7] The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • The instrument software will automatically process the data, ratioing the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

    • Identify and label the key absorption bands, paying close attention to the carbonyl region (1600-1800 cm⁻¹), the O-H stretching region (2500-3600 cm⁻¹), and the C-H stretching region (2800-3100 cm⁻¹).

  • Cleaning:

    • After analysis, disassemble the salt plates.

    • Clean the plates thoroughly with a suitable dry solvent (e.g., acetone) and a lint-free wipe.

    • Return the clean, dry plates to a desiccator for storage to prevent damage from atmospheric moisture.

Figure 2: Experimental workflow for obtaining the IR spectrum of a liquid sample.

Case Study: The IR Spectrum of Ethyl Acetoacetate

The IR spectrum of ethyl acetoacetate serves as a quintessential example of the principles discussed. A typical spectrum will display the following key features:

  • ~2980 cm⁻¹: C-H stretching vibrations of the methyl and methylene groups.

  • ~1745 cm⁻¹ and ~1725 cm⁻¹: A prominent doublet corresponding to the ester and ketone carbonyl stretches of the keto tautomer, respectively.

  • ~1650 cm⁻¹: A weaker, broader absorption attributed to the conjugated and hydrogen-bonded ester carbonyl of the enol tautomer.

  • A broad absorption in the 3200-2500 cm⁻¹ region: Indicative of the O-H stretch of the enol tautomer, often appearing weak due to the lower concentration of the enol form in many conditions.

  • ~1640 cm⁻¹: C=C stretching of the enol form.

The relative intensities of the keto and enol carbonyl peaks can be used for a qualitative assessment of the tautomeric equilibrium. However, quantitative analysis using IR spectroscopy can be challenging due to the broadness of the enol O-H band and the low concentration of the enol form in many cases.[9] For precise quantitative measurements of the keto-enol ratio, Nuclear Magnetic Resonance (NMR) spectroscopy is often the preferred method.[3]

Conclusion

The infrared spectrum of a β-keto ester is a rich source of structural information, but its interpretation requires a thorough understanding of the underlying chemical principles. The characteristic splitting of the carbonyl peaks in the keto tautomer and the distinct absorptions of the enol form provide a detailed picture of the tautomeric equilibrium. By carefully considering the effects of molecular structure, solvent, and potential vibrational phenomena like Fermi resonance, researchers can leverage IR spectroscopy as a powerful tool for the characterization and analysis of this important class of compounds.

References

  • Brainly. (2023, July 1). For a pair of keto-enol tautomers, explain how IR spectroscopy might be used to identify whether the. Retrieved from [Link]

  • eGyanKosh. (n.d.). Unit-10 IR Spectroscopy-I. Retrieved from [Link]

  • WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR). Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 22). What Is Fermi Resonance In IR Spectroscopy? [Video]. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. Retrieved from [Link]

  • American Chemical Society. (2017, February 28). Infrared Spectroscopy. ACS Reagent Chemicals. Retrieved from [Link]

  • Master Organic Chemistry. (2022, June 21). Keto-Enol Tautomerism: Key Points. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, June 29). Infrared Spectroscopy. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl acetoacetate. NIST Chemistry WebBook. Retrieved from [Link]

  • Ragavan, R. V., Kumar, K. M., Vijayakumar, V., Sarveswari, S., Ramaiah, S., Anbarasu, A., ... & Kumari, N. S. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 1-17.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. Retrieved from [Link]

  • Al-Majidi, S. M., & Al-Amiery, A. A. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5433.
  • ResearchGate. (n.d.). Cross-dehydrogenative C-O coupling of β-dicarbonyl compounds with.... Retrieved from [Link]

  • SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). Fermi resonance. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mastering β-keto esters. Retrieved from [Link]

  • Karabulut, S., et al. (2014). Combining ab initio calculations and Fourier-transform infrared (FT-IR) spectroscopy for quantitative analysis of multicomponent systems in solution: Tautomer proportions of ethyl acetoacetate.
  • Professor Dave Explains. (2018, October 23). Reactions of Beta-Dicarbonyl Compounds [Video]. YouTube. Retrieved from [Link]

  • Physics Forums. (2010, October 28). Determining keto/enol ratio with IR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024, October 25). Visible-light-mediated deoxygenative transformation of 1,2-dicarbonyl compounds through energy transfer process. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2024, April 19). Lec8 - Beta-Dicarbonyl Compounds and the Krapcho Decarboxylation [Video]. YouTube. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry (pp. 10815-10837). John Wiley & Sons, Ltd.

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Comparative

Chromatographic separation of regioisomers in heptanoate synthesis

Title: Comparative Guide: Chromatographic Strategies for High-Purity Heptanoate Regioisomer Separation Executive Summary The synthesis of heptanoates—whether via Reppe carbonylation of hexenes or acid-catalyzed esterific...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Chromatographic Strategies for High-Purity Heptanoate Regioisomer Separation

Executive Summary The synthesis of heptanoates—whether via Reppe carbonylation of hexenes or acid-catalyzed esterification of heptanoic acid derivatives—frequently yields a mixture of regioisomers. Differentiating the linear n-heptanoate from its branched counterparts (e.g., iso-heptanoate/5-methylhexanoate, neo-heptanoate/4,4-dimethylpentanoate) is a critical quality attribute (CQA) in pharmaceutical intermediate production.

This guide compares the two most effective strategies for resolving these structural isomers: Capillary Gas Chromatography (GC) for high-resolution analytics and Supercritical Fluid Chromatography (SFC) for preparative purification.

The Separation Challenge: Mechanism of Action

Regioisomers of heptanoates possess nearly identical molecular weights and similar dipole moments. Standard distillation is often ineffective due to boiling point differentials of


.
  • Thermodynamic Challenge: The separation factor (

    
    ) is driven by subtle differences in Van der Waals forces and steric hindrance.
    
  • The "Shape Selectivity" Solution:

    • Linear isomers (

      
      -heptanoate):  Maximize surface contact with the stationary phase (high hydrophobic interaction).
      
    • Branched isomers: Have reduced hydrodynamic volume and steric bulk that prevents deep intercalation into the stationary phase, typically resulting in lower retention times on non-polar phases.

Visualizing the Separation Logic

The following diagram illustrates the decision matrix for selecting the appropriate mode based on the phase of development.

Heptanoate_Separation_Logic Start Heptanoate Isomer Mixture (Linear + Branched) Goal_Analysis Goal: Purity Analysis (< 1 mg) Start->Goal_Analysis Goal_Prep Goal: Isolation/Purification (> 100 mg) Start->Goal_Prep GC_Path Capillary GC (High Efficiency) Goal_Analysis->GC_Path SFC_Path SFC (High Throughput) Goal_Prep->SFC_Path Col_NonPolar Non-Polar Column (DB-1/HP-5) Separation by Boiling Point GC_Path->Col_NonPolar Screening Col_Polar Polar Column (DB-Wax/HP-88) Separation by Dipole Interaction GC_Path->Col_Polar Resolution Optimization SFC_Phase Polysaccharide Phase (Amylose/Cellulose) Separation by Steric Shape SFC_Path->SFC_Phase Orthogonal Selectivity

Figure 1: Decision tree for selecting chromatographic modes based on scale and resolution requirements.

Comparative Analysis: GC vs. SFC

Method A: Capillary GC (Analytical Standard)

For quantifying isomeric ratios, GC is the gold standard. However, the choice of stationary phase is critical.[1]

  • Non-Polar (100% Dimethylpolysiloxane - e.g., DB-1): Separates primarily by boiling point.[2] Branched isomers usually elute before linear isomers.

    • Limitation: Co-elution is common if boiling points are within 0.5°C.

  • Polar (Polyethylene Glycol - e.g., DB-Wax/HP-88): Separates by hydrogen bonding and dipole interactions. The accessible carbonyl group in linear heptanoates interacts more strongly with the PEG phase than the sterically hindered carbonyls in branched isomers.

    • Advantage:[3][4][5][6][7][8] Significantly higher resolution (

      
      ) for critical pairs.
      
Method B: SFC (Preparative Powerhouse)

When isolating isomers for biological testing, HPLC (Reverse Phase C18) is often insufficient due to low selectivity (


). SFC utilizes supercritical CO

, which has the diffusivity of a gas and the solvating power of a liquid.
  • Stationary Phase: "Chiral" columns (Amylose/Cellulose derivatives like Chiralpak IA/IC) are superior even for achiral regioisomers. The chiral grooves act as "molecular sieves" that discriminate based on the 3D shape (branching) of the isomer.

Comparative Data Summary
FeatureGC (Polar - DB-Wax) GC (Non-Polar - DB-1) SFC (Amylose-tris) HPLC (C18)
Primary Mechanism Dipole-Dipole + H-BondingLondon Dispersion (Boiling Point)Steric/Shape InclusionHydrophobicity
Elution Order Branched

Linear
Branched

Linear
Branched

Linear
Linear

Branched
Resolution (

)
High (> 2.5) Moderate (1.2 - 1.5)High (> 3.0) Low (< 1.0)
Run Time 15 - 30 min10 - 20 min3 - 8 min 20 - 40 min
Sample Recovery Destructive (FID/MS)DestructiveNon-Destructive Non-Destructive

Experimental Protocols

Protocol A: High-Resolution GC Analysis

Use this protocol for purity assays and reaction monitoring.

System: Agilent 7890B or equivalent with FID. Column: DB-Wax UI (30 m


 0.25 mm 

0.25 µm).
  • Sample Prep: Dilute reaction mixture to 1 mg/mL in Dichloromethane (DCM).

  • Inlet: Split mode (50:1) at 250°C. High split is crucial to prevent peak broadening of the major isomer.

  • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 10°C/min to 240°C.

    • Hold 5 min.

  • Detection: FID at 260°C.

  • Validation Check: The linear

    
    -heptanoate should elute last. Calculate 
    
    
    
    between the iso-heptanoate (penultimate peak) and n-heptanoate. Target
    
    
    .
Protocol B: Preparative SFC Isolation

Use this protocol to isolate >100 mg of specific isomers.

System: Waters Prep 100q SFC or equivalent. Column: Chiralpak AD-H or IC (Amylose tris-(3,5-dimethylphenylcarbamate)), 250 mm


 21 mm, 5 µm.
  • Mobile Phase:

    • A: CO

      
       (Supercritical).
      
    • B: Methanol (No additives required for neutral esters).

  • Gradient: Isocratic 5% B for 2 minutes, ramp to 15% B over 6 minutes.

    • Note: Isomers often separate best under isocratic conditions due to shallow selectivity gradients.

  • Conditions:

    • Flow Rate: 50–70 mL/min.

    • Back Pressure (BPR): 120 bar.

    • Temperature: 35°C.

  • Detection: UV at 210 nm (Ester carbonyl absorption).

  • Collection: Time-based or Threshold-based triggering. The branched isomers will elute first due to poor fit in the amylose grooves.

Workflow Visualization

The following diagram details the experimental workflow from crude synthesis to isolated pure isomer.

Experimental_Workflow cluster_QC Quality Control (QC) cluster_Prep Purification Crude Crude Reaction Mix (n-Heptanoate + Isomers) GC_Anal GC-FID (DB-Wax) Determine Isomer Ratio Crude->GC_Anal Decision Purity > 99%? GC_Anal->Decision SFC_Prep Prep SFC (Amylose Phase) Decision->SFC_Prep No Final Final Product Drug Substance Decision->Final Yes Fraction1 Frac 1: Branched (Iso/Neo) SFC_Prep->Fraction1 Fraction2 Frac 2: Linear (n-Heptanoate) SFC_Prep->Fraction2 Fraction2->GC_Anal Re-assay

Figure 2: Integrated workflow for analysis and purification of heptanoate regioisomers.

Expert Insights & Troubleshooting

  • The "Cross-Over" Phenomenon: In GC, be aware that elution order can flip based on temperature ramps.[6] On non-polar columns, lower temperatures favor boiling-point separation (branched first), but at very high temperatures, entropy dominates, and peaks may merge. Always run a standard mixture first.

  • Solvent Effects in SFC: If resolution is poor on SFC, switch the co-solvent from Methanol to Isopropanol (IPA). The bulkier IPA reduces the solvation strength, increasing the interaction time with the chiral stationary phase grooves, thereby enhancing shape selectivity.

  • Detection Limits: Heptanoates have weak UV absorbance. For SFC, ensure your reference wavelength is set to "off" or a non-interfering band to avoid baseline drift. If available, use ELSD (Evaporative Light Scattering Detector) for universal detection of non-chromophoric esters.

References

  • Comparison of GC stationary phases for FAME separation. (2011). PubMed. Retrieved from [Link]

  • Comparison of Retention Behavior between SFC and Normal-Phase HPLC. (2019). PMC - NIH. Retrieved from [Link]

  • Separation of regioisomers and enantiomers of monoacylglycerols. (2012). PubMed. Retrieved from [Link]

  • Retention Cross-over Phenomenon in Gas Chromatography. (2020). Restek. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Disposal Guide: Ethyl 7-chloro-3-oxoheptanoate

This guide outlines the operational disposal strategy for Ethyl 7-chloro-3-oxoheptanoate (CAS 99054-01-0).[1][2][3] It is designed for researchers and EHS professionals requiring immediate, actionable protocols that ensu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational disposal strategy for Ethyl 7-chloro-3-oxoheptanoate (CAS 99054-01-0).[1][2][3] It is designed for researchers and EHS professionals requiring immediate, actionable protocols that ensure safety, regulatory compliance, and cost-efficiency.[1][3]

Chemical Identity & Hazard Profiling

Before entering any waste stream, the chemical must be strictly identified to prevent dangerous cross-reactivity.[1] This compound is a halogenated beta-keto ester , a structural classification that dictates its specific segregation requirements.[1][2][3]

Parameter Technical Specification
Chemical Name Ethyl 7-chloro-3-oxoheptanoate
CAS Number 99054-01-0
Molecular Formula C₉H₁₅ClO₃
Molecular Weight 206.67 g/mol
Physical State Liquid (typically colorless to pale yellow)
Key Functional Groups [1][2][3][4][5] • Alkyl Chloride: Source of halogenated waste status.[1][3]• Beta-Keto Ester: Active methylene group (acidic protons at C2); sensitive to bases.[1][2]
Primary Hazards Irritant (Skin/Eye/Respiratory) , Combustible , Aquatic Toxicity .[1][3][6]
Waste Classification Halogenated Organic Solvent Waste (RCRA Characteristic / F-Listed if mixed).[1][2][3]

CRITICAL NOTE ON ISOMERS: Do not confuse with Ethyl 7-chloro-2-oxoheptanoate (CAS 78834-75-0), a common Cilastatin intermediate.[1][2][3] While disposal routes are similar, the 3-oxo variant (beta-keto) possesses acidic alpha-protons, making it significantly more reactive toward bases than the 2-oxo variant.[1][2][3]

Pre-Disposal Stabilization: The Self-Validating System

Safety in chemical disposal is not about "throwing away"; it is about stabilization .[1][2][3] You must ensure the waste container does not become a reaction vessel.[1][2]

The Protocol:

  • pH Check (The Validator):

    • Why: The beta-keto group allows for enolate formation in the presence of bases (amines, hydroxide), leading to exothermic condensation or polymerization.[1][2][3]

    • Action: Test the waste stream pH. It must be Neutral (pH 6-8) or slightly Acidic .[1][2][3]

    • Correction: If the waste solution is basic (pH > 8), neutralize carefully with dilute Acetic Acid or HCl before adding to the waste container.

  • Solvent Compatibility:

    • Compatible: Acetone, Dichloromethane, Ethyl Acetate, Toluene.[3]

    • Incompatible: Strong oxidizers (Peroxides, Nitric Acid), Strong Bases (NaOH, KOH, Triethylamine).[1][3]

Waste Segregation Logic

Cost and safety in disposal are driven by the Halogen Content .[1][2]

  • The Rule of Contamination: Adding 50 mL of Ethyl 7-chloro-3-oxoheptanoate to 20 Liters of non-halogenated solvent (e.g., Acetone) converts the entire 20 Liters into "Halogenated Waste."[1][2][3]

  • Economic Impact: Halogenated waste incineration is significantly more expensive (requires flue gas scrubbing for HCl) than non-halogenated fuel blending.[1][2]

  • Operational Directive: Always segregate this compound into the Halogenated waste stream, even if it is diluted.[1]

Decision Matrix: Waste Stream Selection

WasteSegregation cluster_logic Operational Logic Start Waste Generation: Ethyl 7-chloro-3-oxoheptanoate CheckMix Is it mixed with other solvents? Start->CheckMix CheckHal Are other solvents Halogenated? CheckMix->CheckHal Yes HalStream DISPOSAL STREAM A: Halogenated Organic Waste (High BTU / Incineration) CheckMix->HalStream No (Pure) CheckHal->HalStream Yes (e.g., DCM) CheckHal->HalStream No (e.g., Acetone) - CONTAMINATED Explanation Any mixture containing >1% Halogen must be treated as Halogenated Waste.

Figure 1: Segregation logic flow. Note that cross-contamination of non-halogenated streams results in unnecessary cost escalation.[3]

Regulatory Compliance & Container Management

Adherence to RCRA (USA) and local environmental regulations is mandatory.[1][2]

  • Container Selection:

    • Material: High-Density Polyethylene (HDPE) or Glass.[1][2]

    • Avoid: Metal cans (unless lined).[1][2] The alkyl chloride can slowly hydrolyze to release HCl, which corrodes metal, leading to leaks.

  • Labeling Requirements:

    • Must read: "HAZARDOUS WASTE" .

    • Constituents: "Ethyl 7-chloro-3-oxoheptanoate".[1][2][3][4]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Combustible.[1][2]

  • Satellite Accumulation Area (SAA):

    • Keep container closed at all times except when adding waste.[1][2]

    • Secondary containment is required (tray capable of holding 110% of the container volume).[1][2]

Emergency Spill Response Protocol

In the event of a benchtop spill (<500 mL):

  • Secure: Alert nearby personnel. Turn off ignition sources (Flash point >60°C, but treat as flammable).[1][2]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, lab coat.[1][2]

  • Contain: Surround the spill with absorbent pads or vermiculite.[1][2] Do NOT use water (prevents spreading into drains).[1][2]

  • Absorb: Cover the liquid with an inert absorbent (Vermiculite, Sand, or Universal Spill Pads).[1][2]

    • Prohibited: Do not use sawdust (combustible reaction risk with potential oxidizers in the area).[1][2]

  • Disposal: Scoop absorbed material into a wide-mouth jar. Label as "Debris contaminated with Halogenated Esters."[1][2]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3018793, Ethyl 7-chloro-2-oxoheptanoate (Isomer Reference).[1][2][3] Retrieved from [Link]

  • U.S. Environmental Protection Agency (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[1][2] Retrieved from [Link]

Sources

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